

1-(5-Aminopyridin-2-yl)piperidin-4-ol chemical structure and properties

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Compound of Interest

Compound Name: 1-(5-Aminopyridin-2-yl)piperidin-4-ol

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An In-depth Technical Guide to 1-(5-Aminopyridin-2-yl)piperidin-4-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(5-Aminopyridin-2-yl)piperidin-4-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

1-(5-Aminopyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol moiety attached to a 5-aminopyridine ring. This structure is a common scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Chemical Structure:

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(Note: An illustrative 2D structure. The actual 3D conformation may vary.)

Physicochemical Properties

Quantitative data for **1-(5-Aminopyridin-2-yl)piperidin-4-ol** is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for physical properties such as melting and boiling points are not widely reported in publicly available literature.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N ₃ O	[1] [2]
Molecular Weight	193.25 g/mol	[1] [2]
CAS Number	Not explicitly found	N/A
Appearance	Data not available	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

The following sections detail a plausible synthetic route and analytical workflow for **1-(5-Aminopyridin-2-yl)piperidin-4-ol**, based on established chemical principles and synthesis of analogous compounds.

Synthesis

The synthesis of **1-(5-Aminopyridin-2-yl)piperidin-4-ol** can be achieved via a two-step process starting from 2-chloro-5-nitropyridine and 4-hydroxypiperidine. The first step involves a nucleophilic aromatic substitution, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

- **Reaction Setup:** To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add 2-chloro-5-nitropyridine (1.0 eq) and a base like potassium carbonate (K_2CO_3 , 2-3 eq) or diisopropylethylamine (DIPEA).
- **Reaction Conditions:** The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, 1-(5-nitropyridin-2-yl)piperidin-4-ol.

Step 2: Synthesis of **1-(5-Aminopyridin-2-yl)piperidin-4-ol**

- **Reaction Setup:** The crude 1-(5-nitropyridin-2-yl)piperidin-4-ol from the previous step is dissolved in a solvent such as ethanol, methanol, or a mixture of ethanol and water.
- **Reduction:** To this solution, a reducing agent is added. A common method is the use of iron powder (Fe, 5-10 eq) in the presence of an acid like ammonium chloride (NH_4Cl) or acetic acid. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
- **Reaction Conditions:** The mixture is heated (e.g., to reflux) for several hours. The progress of the reduction is monitored by TLC or LC-MS.
- **Work-up and Purification:** After the reaction is complete, the mixture is filtered (e.g., through Celite) to remove the iron salts or the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the final product, **1-(5-Aminopyridin-2-yl)piperidin-4-ol**.

Analytical Characterization

The identity and purity of the synthesized **1-(5-Aminopyridin-2-yl)piperidin-4-ol** should be confirmed using standard analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected protonated molecule $[M+H]^+$ would have an m/z of approximately 194.13.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: To confirm the presence of protons corresponding to the aminopyridine and piperidinol rings. Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons for the piperidine ring and the hydroxyl group.
 - ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches for the amino group and O-H stretch for the hydroxyl group.

Biological Significance and Potential Applications

While specific biological studies on **1-(5-Aminopyridin-2-yl)piperidin-4-ol** are not extensively documented in the literature, the piperidine scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of piperidine are found in numerous FDA-approved drugs and clinical candidates.

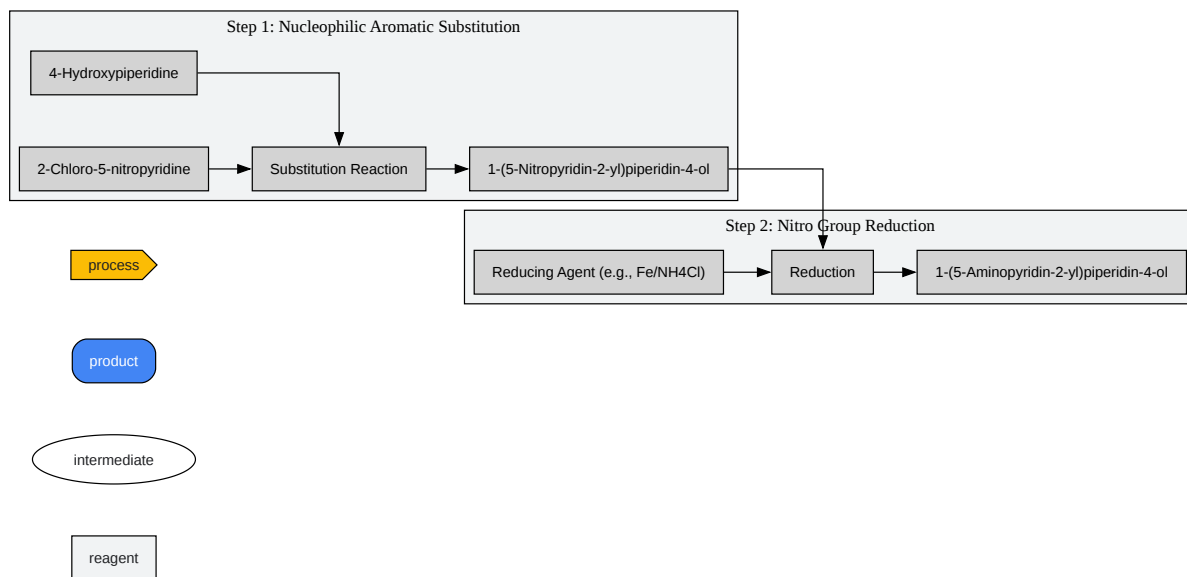
The aminopyridine-piperidine core of this molecule makes it a valuable building block for developing compounds targeting various biological systems:

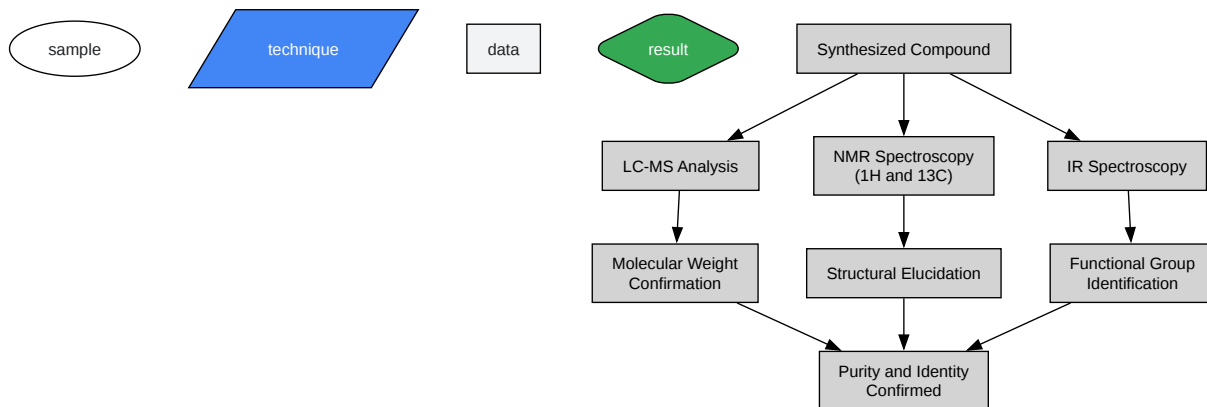
- Antimicrobial Agents: Piperidine derivatives have been investigated for their potential antibacterial and antifungal activities.[\[2\]](#)[\[3\]](#)
- Central Nervous System (CNS) Agents: The piperidine ring is a key component in many CNS-active drugs, including those targeting serotonin and histamine receptors.[\[4\]](#)
- Enzyme Inhibitors: The structural features of this compound make it a suitable starting point for the design of enzyme inhibitors, for instance, targeting kinases or other enzymes implicated in disease.
- Antiviral Compounds: Certain piperidine derivatives have been developed as potent anti-HIV agents, acting as CCR5 receptor antagonists.[\[5\]](#)

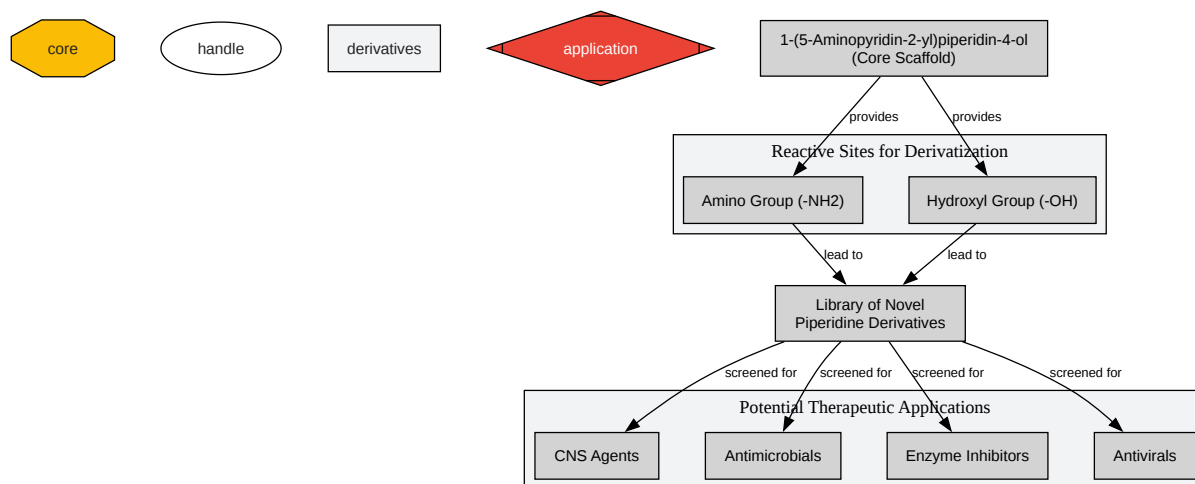
Given this context, **1-(5-Aminopyridin-2-yl)piperidin-4-ol** is likely utilized as a key intermediate in the synthesis of novel therapeutic agents rather than as a bioactive compound itself. The primary amino group and the secondary alcohol provide two reactive handles for further chemical modification and elaboration into more complex drug candidates.

Visualizations

The following diagrams illustrate the synthetic and analytical workflows, as well as the logical relationship of this compound in drug discovery.







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